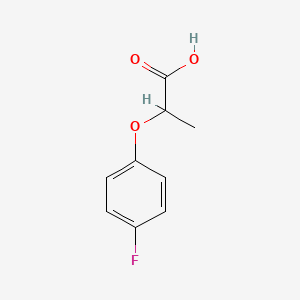

2-(4-Fluorophenoxy)propanoic acid

Description

Contextualization within the Class of Phenoxyalkanoic Acids

2-(4-Fluorophenoxy)propanoic acid belongs to the larger class of phenoxyalkanoic acids, a group of organic compounds characterized by a phenoxy group linked to an alkanoic acid. This class of chemicals is renowned for its biological activity, most notably as systemic herbicides. wikipedia.org The foundational structure consists of an ether linkage between an aromatic ring and a carboxylic acid moiety. Variations in the substituents on the aromatic ring and the structure of the alkanoic acid chain give rise to a wide array of compounds with distinct properties.

The first generation of these compounds, such as (2,4-dichlorophenoxy)acetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), were phenoxyacetic acids that became widely used as selective herbicides for broadleaf weeds following their introduction in the 1940s. wikipedia.org These compounds function as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA) and causing uncontrolled growth in susceptible plants. wikipedia.org

This compound is a derivative of the subsequent generation, the aryloxypropionates, often referred to as "props." These compounds are distinguished by the replacement of the acetic acid side chain with a propanoic acid one. This structural modification creates a chiral center, leading to stereoisomers with differing biological activities. wikipedia.org The introduction of a fluorine atom onto the phenyl ring, as seen in this compound, further modifies the molecule's electronic properties and, consequently, its reactivity and biological interactions.

Table 1: Comparison of this compound with Related Phenoxyalkanoic Acids

| Compound Name | Chemical Structure | Alkanoic Acid Moiety | Key Ring Substituents | Primary Application/Research Area |

| This compound | C₉H₉FO₃ | Propanoic Acid | 4-Fluoro | Intermediate for herbicides and pharmaceuticals. chemimpex.com |

| (2,4-Dichlorophenoxy)acetic acid (2,4-D) | C₈H₆Cl₂O₃ | Acetic Acid | 2,4-Dichloro | Selective broadleaf herbicide. wikipedia.org |

| (4-Chloro-2-methylphenoxy)acetic acid (MCPA) | C₉H₉ClO₃ | Acetic Acid | 4-Chloro, 2-Methyl | Selective broadleaf herbicide. wikipedia.org |

| Fenoprop | C₉H₇Cl₃O₃ | Propanoic Acid | 2,4,5-Trichloro | Herbicide for woody plants. wikipedia.org |

| 2-(4-Hydroxyphenoxy)propionic acid | C₉H₁₀O₃ | Propanoic Acid | 4-Hydroxy | Important intermediate for synthesizing phenoxypropionate herbicides. google.com |

Historical Evolution of Research Focus on Fluoro-Substituted Aryloxypropionates

The history of research into phenoxyalkanoic acids began with the discovery of the herbicidal properties of phenoxyacetic acids like 2,4-D in the 1940s. researchgate.net This discovery was a landmark in agriculture, providing the first truly selective chemical weed control. researchgate.net The initial focus was on chlorinated derivatives, which proved highly effective against broadleaf weeds in cereal crops. wikipedia.org

The research trajectory evolved to explore modifications of the core structure to enhance efficacy, selectivity, and the spectrum of controllable weeds. A significant development was the commercialization of phenoxypropionic acid analogues like mecoprop (B166265) and dichlorprop. wikipedia.org The addition of a methyl group to the carboxylic acid side chain created a chiral center, and it was discovered that the herbicidal activity was often enantioselective, residing primarily in the (R)-isomer. wikipedia.org

Further research led to the development of aryloxyphenoxypropionates, a subclass that includes many fluoro-substituted compounds. These herbicides, often called "fops," generally act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a different mechanism from the auxin-mimicking phenoxyacetic acids. wikipedia.org This new mode of action provided control over grass weeds, expanding the utility of this chemical family. The incorporation of fluorine atoms into the aromatic ring became a common strategy in the design of these newer herbicides and other biologically active molecules. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes. This has made fluoro-substituted aryloxypropionates, and their intermediates like this compound, a sustained area of interest in the development of more effective and selective agrochemicals and pharmaceuticals. chemimpex.com

Overview of Multidisciplinary Academic Research Trajectories

Research into this compound is not confined to a single discipline but spans several branches of chemical and biological sciences. Its versatility as a chemical intermediate has established its importance in multiple research and development sectors. chemimpex.com

Pharmaceutical Development: A primary research trajectory for this compound is its use as a key building block in the synthesis of pharmaceuticals. chemimpex.com It serves as a precursor for creating more complex molecules with potential therapeutic activities. Notably, it is utilized in the development of anti-inflammatory drugs. chemimpex.com Research in this area focuses on leveraging the compound's structure to design novel non-steroidal anti-inflammatory drugs (NSAIDs), potentially with improved efficacy or different side-effect profiles. chemimpex.comontosight.ai The propanoic acid moiety is a common feature in many existing NSAIDs (e.g., ibuprofen (B1674241), naproxen), and the fluorinated phenoxy group offers a scaffold for further chemical modification to target specific biological pathways. ontosight.ai

Agricultural Chemistry: In parallel with its pharmaceutical applications, this compound is a significant intermediate in the agrochemical industry. chemimpex.com Its structure is integral to the synthesis of modern herbicides. chemimpex.com Research in this domain concentrates on using it to produce active ingredients for crop protection products. The presence of the fluorine atom can enhance the herbicidal activity and selectivity of the final product, allowing for more effective weed management with potentially lower application rates, thereby improving agricultural productivity. chemimpex.com

Biochemical and Analytical Research: Beyond its role as a synthetic intermediate, the compound is also used in biochemical research to investigate its effects on cellular processes and to understand various biological pathways and disease mechanisms. chemimpex.com In analytical chemistry, it can serve as a reference standard in chromatographic and mass spectrometric methods, aiding in the accurate identification and quantification of related compounds in complex environmental or biological samples. uni.lu

Table 2: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉FO₃ uni.lu |

| Molecular Weight | 184.17 g/mol chemimpex.com |

| CAS Number | 2967-70-6 sigmaaldrich.com |

| Appearance | White crystals chemimpex.com |

| Melting Point | 112-118 °C chemimpex.com |

| Predicted XlogP | 1.8 uni.lu |

Properties

CAS No. |

60251-90-3 |

|---|---|

Molecular Formula |

C9H9FO3 |

Molecular Weight |

184.16 g/mol |

IUPAC Name |

(2R)-2-(4-fluorophenoxy)propanoic acid |

InChI |

InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |

InChI Key |

WIVLMXDHGGRLMP-ZCFIWIBFSA-N |

SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)F |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)F |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Fluorophenoxy Propanoic Acid and Its Analogs

Strategic Approaches to Carbon-Oxygen Bond Formation

The crucial step in synthesizing 2-(4-fluorophenoxy)propanoic acid and its analogs is the formation of the diaryl ether bond. Modern organic synthesis offers several powerful methods to achieve this, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is distinct from SN1 and SN2 reactions, as it occurs at an sp²-hybridized carbon. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

For the SNAr mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the anionic Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. youtube.commasterorganicchemistry.com

In the context of synthesizing this compound, a plausible SNAr strategy would involve the reaction of an α-substituted propanoate ester, acting as the carbon framework, with an activated 4-fluoro-substituted aromatic ring. A more common approach within this class, often considered a variation of the Williamson ether synthesis, involves the reaction of 4-fluorophenol with an ester of 2-bromopropanoic acid. In this case, the phenoxide, formed by deprotonation of the phenol (B47542) with a suitable base, acts as the nucleophile attacking the electrophilic α-carbon of the propanoate, displacing the bromide leaving group.

Key characteristics of the SNAr reaction include:

Substrate Requirements: The aromatic ring must contain a good leaving group (e.g., F, Cl, Br, I) and be activated by potent electron-withdrawing groups. youtube.com

Reactivity of Halides: The typical reactivity order for the leaving group is F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the ipso-carbon, making it more susceptible to nucleophilic attack, which is often the rate-determining step. youtube.commasterorganicchemistry.com

Reaction Conditions: The reaction is typically carried out in the presence of a base to generate the nucleophile (if required) and often in polar aprotic solvents like DMSO or DMF.

While direct SNAr on an unactivated ring is difficult, the principles guide the logic of related ether syntheses that are foundational to producing aryloxypropanoic acids.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, offering milder and more general routes for synthesizing diaryl ethers compared to classical methods. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification.

Ullmann Condensation: The Ullmann condensation is a classic method for forming C-O bonds, typically involving the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.orgwikipedia.org Traditional Ullmann reactions were often limited by harsh conditions (temperatures >200 °C) and the need for activated aryl halides. wikipedia.org

Modern advancements have led to the development of catalytic systems using soluble copper(I) sources in combination with various ligands (e.g., diamines, phenanthrolines), which allow the reaction to proceed under significantly milder conditions. wikipedia.orgrsc.org The mechanism is believed to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org A synthesis of the related compound 2-[4-(2-fluorophenoxy)phenyl]propionic acid utilizes copper powder to couple 2-fluorophenol with 2-(4-iodophenyl)propionic acid, exemplifying a classic Ullmann-type approach. prepchem.com

Buchwald-Hartwig Etherification: The Buchwald-Hartwig reaction is a versatile palladium-catalyzed cross-coupling method for the formation of C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This reaction has become a powerful alternative to the Ullmann condensation for diaryl ether synthesis due to its broader substrate scope, greater functional group tolerance, and often milder reaction conditions. organic-chemistry.orgacs.org

The catalytic cycle is generally understood to involve:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Association and Deprotonation: The phenol associates with the palladium center, and a base facilitates deprotonation to form a palladium-alkoxide complex.

Reductive Elimination: The diaryl ether product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. wikipedia.org

The choice of ligand, typically a bulky, electron-rich phosphine, is critical for the efficiency of the catalytic cycle. libretexts.org

| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |

|---|---|---|

| Metal Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Conditions | Often high temperatures (>150 °C), polar solvents wikipedia.org | Generally milder temperatures (RT to ~120 °C) organic-chemistry.org |

| Substrate Scope | Traditionally required activated aryl halides; modern methods are broader wikipedia.orgrsc.org | Very broad, including electron-rich and electron-neutral aryl halides libretexts.org |

| Functional Group Tolerance | Moderate; can be limited by high temperatures | Excellent; tolerates a wide range of functional groups libretexts.org |

| Ligands | Diamines, phenanthrolines, amino acids | Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) |

Stereoselective Synthesis and Chiral Resolution Techniques

The propanoic acid moiety of this compound contains a stereocenter, meaning the compound exists as a pair of enantiomers. For many applications, particularly in pharmaceuticals and agrochemicals, a single enantiomer is often desired. This can be achieved either by synthesizing the target enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).

Asymmetric Catalysis in α-Aryloxypropanoic Acid Formation

Asymmetric catalysis is a highly efficient strategy for producing enantiomerically enriched compounds directly from achiral or racemic starting materials. This approach utilizes a small amount of a chiral catalyst to control the stereochemical outcome of the reaction, generating large quantities of a single enantiomeric product.

For the synthesis of α-aryloxypropanoic acids, this could involve a catalytic asymmetric reaction that forms the C-O bond or establishes the chiral center in a subsequent step. For instance, rhodium-catalyzed asymmetric cross-coupling reactions have been used to synthesize chiral bicyclic N-heterocycles. chemrxiv.org Similarly, chiral N,N'-dioxide metal complexes have been employed in catalytic asymmetric tandem reactions to create products with multiple stereocenters in high enantiomeric excess. researchgate.net While not applied directly to this compound in the reviewed literature, these advanced methods illustrate the potential for developing a catalytic asymmetric synthesis for this class of compounds. The key would be to design a chiral ligand-metal complex that can effectively differentiate between the two enantiotopic faces of a prochiral substrate during the C-O bond-forming step.

Diastereoselective Approaches Utilizing Chiral Auxiliaries

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs a subsequent reaction to occur stereoselectively, creating a new stereocenter with a specific configuration. sigmaaldrich.com The resulting product is a diastereomer, which can then be purified from other diastereomers. Finally, the chiral auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

For the synthesis of α-aryloxypropanoic acids, a chiral auxiliary can be attached to the propanoic acid fragment. For example, lactamides have been successfully used as chiral auxiliaries for the asymmetric synthesis of biologically active arylpropionic acids. researchgate.net In this approach, the racemic acid is converted into a mixture of diastereomeric esters by reaction with a chiral lactamide. After separation of the diastereomers, hydrolysis removes the auxiliary to yield the enantiomerically pure acid. Evans oxazolidinones are another class of powerful chiral auxiliaries commonly used in asymmetric alkylation reactions to set stereocenters. sigmaaldrich.combath.ac.uk

The general process using a chiral auxiliary is as follows:

Coupling: The prochiral substrate is covalently bonded to the chiral auxiliary.

Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, arylation) is performed. The steric and electronic properties of the auxiliary block one face of the reactive intermediate, leading to the preferential formation of one diastereomer.

Purification: The desired diastereomer is separated from the minor one, typically by chromatography or crystallization.

Cleavage: The auxiliary is removed from the purified diastereomer to release the enantiomerically pure product.

Enantiomeric Resolution via Chromatographic Methods

When a racemic mixture of this compound is synthesized, the individual enantiomers can be separated through a process called chiral resolution. wikipedia.org High-performance liquid chromatography (HPLC) is the most powerful and widely used technique for this purpose. nih.gov

Chiral HPLC relies on the use of a chiral stationary phase (CSP). A CSP is a solid support that has been modified with a chiral molecule. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral environment of the CSP. mdpi.com This difference in interaction strength leads to different retention times, allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of profen-class compounds. nih.govnih.gov These CSPs often operate based on forming transient diastereomeric complexes with the analytes, with the separation efficiency depending on the stability differences between these complexes. The choice of mobile phase is also critical and can significantly influence the resolution. actamedicamarisiensis.ro For example, the enantiomers of 2-(4-chloro-2-methylphenoxy)propanoic acid have been successfully resolved on an α1-acid glycoprotein column. nih.gov

| Chiral Stationary Phase (CSP) | CSP Type | Example Analytes | Typical Mobile Phase Components | Reference |

|---|---|---|---|---|

| Chiralpak ID | Amylose-based | Various Profens | Polar-organic or reversed-phase solvents | nih.gov |

| Chiralcel OD-RH | Cellulose tris(3,5-dimethylphenylcarbamate) | Various Profens | Reversed-phase (e.g., Acetonitrile (B52724)/Water/Acid) | nih.gov |

| CHIROBIOTIC V | Glycopeptide (Vancomycin) | Fenoprofen, Flurbiprofen, Ibuprofen (B1674241), Ketoprofen, Naproxen | THF/Aqueous Buffer (e.g., Sodium Citrate) | sigmaaldrich.com |

| Enantiopac | α1-acid glycoprotein | 2-(4-chloro-2-methylphenoxy)propanoic acid | Aqueous phosphate (B84403) buffer with organic modifier | nih.gov |

| Lux Amylose-1 | Amylose-based | Naproxen | Reversed-phase (e.g., Methanol/Water/Acetic Acid) | nih.gov |

Enzymatic Biotransformations for Stereocontrol

The production of single-enantiomer compounds is critical in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit vastly different biological activities. Enzymatic biotransformations offer a powerful tool for achieving high stereocontrol under mild and environmentally friendly conditions. For profen-class molecules like this compound, lipase-catalyzed kinetic resolution is a particularly effective strategy.

Kinetic resolution separates a racemic mixture by leveraging the enzyme's ability to selectively catalyze the transformation of one enantiomer at a much faster rate than the other. This typically involves the enantioselective hydrolysis of a racemic ester or the esterification of a racemic acid. Lipases, such as those from Candida antarctica (CALB), Pseudomonas fluorescens, and Candida rugosa, are widely employed due to their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity. nih.govresearchgate.net

In a typical resolution of a racemic ester of this compound, a lipase is used to selectively hydrolyze one ester enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the S-enantiomer) unreacted in its ester form. This process can theoretically achieve a maximum yield of 50% for each of the separated enantiomers. Research on analogous aryloxy-propan-2-yl acetates has shown that lipases from Pseudomonas fluorescens and Thermomyces lanuginosus can produce both the resulting alcohol and the unreacted acetate with an enantiomeric excess (ee) greater than 99% at 50% conversion. mdpi.com

The effectiveness of the resolution is highly dependent on reaction parameters such as the choice of enzyme, solvent, acyl donor (in the case of esterification), temperature, and pH. For instance, in the kinetic resolution of flurbiprofen, a structurally related fluorinated arylpropionic acid, the highest enantioselectivity was achieved using immobilized CALB in cyclohexane at 40°C. chemrxiv.org The choice of buffer used during the immobilization of the enzyme can also have a significant impact on its catalytic activity and selectivity. nih.gov

| Enzyme | Substrate | Solvent | Temp (°C) | Conversion (%) | Product ee (%) |

|---|---|---|---|---|---|

| Immobilized Candida antarctica Lipase B (CALB) | (R,S)-Flurbiprofen | Cyclohexane | 40 | ~49 | 98 (S-ester) |

| Amano AK Lipase (Pseudomonas fluorescens) | (R,S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Phosphate Buffer/Acetonitrile | 30 | ~50 | >99 (R-alcohol) |

| Carica papaya Lipase (pCPL) | (RS)-2-(4-chlorophenoxy)propionic acid | Isooctane | N/A | N/A | >100 (E value) |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of the racemic precursor of this compound is commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 4-fluorophenol with an alkyl halide derivative of propanoic acid, such as ethyl 2-bromopropionate, in the presence of a base. wikipedia.orgjk-sci.com To maximize the yield and selectivity of this reaction, careful optimization of several parameters is essential.

Key Optimization Parameters:

Base: The choice of base is critical for the deprotonation of 4-fluorophenol to form the more nucleophilic phenoxide ion. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often preferred for their ease of handling and to minimize side reactions. jk-sci.comresearchgate.net

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (DMSO) are commonly used as they effectively solvate the cation of the base and facilitate the Sₙ2 reaction. wikipedia.orgjk-sci.com Protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity.

Temperature: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate, though lower temperatures may be used to improve selectivity. wikipedia.orgresearchgate.net

Phase-Transfer Catalysis (PTC): In industrial settings, phase-transfer catalysis is a highly effective technique for this synthesis. wikipedia.org A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bisulfate), facilitates the transfer of the phenoxide nucleophile from an aqueous or solid phase into the organic phase containing the alkyl halide. This enhances reaction rates, allows for the use of less expensive inorganic bases like NaOH, and can lead to higher yields and simplified product work-up. Studies on similar systems, such as the synthesis of 2-(4-methoxyphenoxy)-propionic acid, demonstrate that using a PTC can significantly improve reaction efficiency. google.com

| Reactants | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Hydroxyphenoxypropanoic acid + 3,4-Difluorobenzonitrile | K₂CO₃ | Tetrabutylammonium bisulfate | DMF | 80 | 94.2 |

| 4-Methoxyphenol + 2-Chloropropionic acid | NaOH | Tributylamine (PTC) | Water/n-Hexane | 50 | High (not specified) |

| Generic Phenol + Alkyl Halide | K₂CO₃ | None | Acetonitrile | 80 | Moderate |

| Generic Phenol + Alkyl Halide | DBU | None | Acetonitrile | 0 | 94 |

Integration of Green Chemistry Principles in Synthetic Pathways

The integration of green chemistry principles into synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound can be made more sustainable through several approaches.

Biocatalysis: As discussed in section 2.2.4, the use of enzymes for stereocontrol is a cornerstone of green chemistry. Biocatalytic reactions are typically run in aqueous systems or benign organic solvents under mild temperature and pressure conditions. nih.gov This reduces energy consumption and avoids the use of toxic heavy metal catalysts or harsh chemical reagents often required for asymmetric synthesis.

Catalyst Efficiency and Recyclability: The use of phase-transfer catalysts aligns with green chemistry principles by enhancing reaction rates, which can lead to lower energy inputs and higher throughput. Furthermore, developing heterogeneous or recyclable catalysts can significantly reduce waste. While not specifically documented for this compound, research into polymer-supported catalysts for Williamson ether synthesis represents a promising avenue for creating more sustainable processes.

Safer Solvents: A major focus of green chemistry is the replacement of hazardous solvents. Traditional solvents used in Williamson ether synthesis, such as DMF and NMP, are under scrutiny due to their reproductive toxicity. whiterose.ac.uk Green solvent selection guides recommend alternatives like 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, or cyclopentyl methyl ether (CPME), which are preferable to ethers like THF or diethyl ether due to better safety profiles. whiterose.ac.uk Choosing solvents with lower toxicity, higher boiling points (to reduce emissions), and those derived from renewable feedstocks can drastically reduce the environmental footprint of the synthesis.

By combining efficient catalytic methods with biocatalysis and thoughtful solvent selection, the synthesis of this compound can be aligned with the principles of modern, sustainable chemical manufacturing.

Chemical Transformations and Functionalization of 2 4 Fluorophenoxy Propanoic Acid

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid functionality of 2-(4-Fluorophenoxy)propanoic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's polarity, lipophilicity, and potential biological activity.

Table 1: Representative Esterification of Propanoic Acid with Various Alcohols

| Alcohol | Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) |

| Ethanol (B145695) | H₂SO₄ | 60-75 | - | - |

| 1-Propanol (B7761284) | H₂SO₄ | 65 | 210 | 96.9 |

| 1-Butanol (B46404) | H₂SO₄ | 45 | 210 | > Ethanol |

| 2-Propanol | H₂SO₄ | 45 | 210 | < 1-Propanol |

Note: This table is based on data for propanoic acid and provides an expected trend for this compound.

Amidation: The synthesis of amides from this compound involves its reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride intermediate, or carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov The use of coupling reagents like EDC/HOBt is particularly advantageous for sensitive substrates as it allows for milder reaction conditions. nih.gov The reaction of 2-(benzofuran-2-yl)propanoic acid with various amines using EDC has been shown to produce amides in yields ranging from 55% to 64%, providing a useful reference for the expected outcomes with this compound. nih.gov

Table 2: General Conditions for Amide Coupling Reactions

| Amine Type | Coupling Reagents | Solvent | Temperature (°C) |

| Primary Amines | EDC, HOBt, DIPEA | Acetonitrile (B52724) | 23-40 |

| Secondary Amines | EDC, DMAP, HOBt, DIPEA | Acetonitrile | 23-40 |

| Aniline Derivatives | HATU, DIPEA | DMF | 23 |

Note: This table presents general conditions applicable to the amidation of carboxylic acids like this compound.

Aromatic Ring Substitution Reactions

The fluorine atom and the phenoxy-propanoic acid group on the benzene (B151609) ring of this compound influence the regioselectivity of electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, while the ether linkage is an ortho-, para-directing activator. The interplay of these electronic effects, along with steric hindrance from the propanoic acid moiety, will determine the position of incoming electrophiles.

Halogenation: The introduction of a halogen atom (chlorine, bromine, or iodine) onto the aromatic ring can be achieved using various halogenating agents. For chlorination and bromination, a Lewis acid catalyst such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃) is typically required to activate the halogen. Iodination can be accomplished using a mixture of iodine and an oxidizing agent like nitric acid.

Nitration: The nitration of the aromatic ring, introducing a nitro group (-NO₂), is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions must be carefully controlled to avoid over-nitration and side reactions.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is commonly achieved by heating the compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). This reaction is reversible, a feature that can be exploited in synthetic strategies.

While the general principles of these electrophilic aromatic substitution reactions are well-established, specific studies detailing the regioselectivity and yields for the halogenation, nitration, and sulfonation of this compound are not extensively documented in publicly available literature.

Modifications of the Propanoic Acid Moiety

Beyond the carboxylic acid group, the propanoic acid side chain of this compound offers further opportunities for chemical modification.

One key transformation is the reduction of the carboxylic acid to a primary alcohol, which can then be further functionalized. For example, the resulting alcohol can be converted to its corresponding methanesulfonate (B1217627) ester by reaction with methanesulfonyl chloride in the presence of a base like pyridine. This transformation introduces a good leaving group, opening the door for various nucleophilic substitution reactions to build more complex structures.

Another potential modification involves reactions at the α-carbon of the propanoic acid chain. While specific examples for this compound are scarce, related chemistries suggest possibilities such as α-halogenation followed by substitution or elimination reactions.

Multi-Step Synthesis of Complex Molecular Scaffolds Incorporating the this compound Motif

The this compound framework serves as a valuable building block in the multi-step synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. A notable example is its structural relationship to a class of herbicides known as aryloxyphenoxypropionates.

For instance, the structurally similar compound, (R)-2-(4-hydroxyphenoxy)propionic acid, is a key intermediate in the synthesis of several commercial herbicides, including fenoxaprop-P-ethyl. The synthesis of these herbicides often involves the etherification of the hydroxyl group on the phenoxy ring with a substituted heterocyclic system.

While direct examples of multi-step syntheses starting from this compound are not widely reported, its structural similarity to these key intermediates suggests its potential as a synthon for creating novel, complex molecules with diverse applications. The functional handles present in this compound allow for a variety of coupling and modification reactions, making it a versatile starting point for the construction of intricate molecular scaffolds.

Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(4-Fluorophenoxy)propanoic acid, both ¹H and ¹³C NMR are employed to confirm its molecular structure.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the fluorophenyl group typically appear as a complex multiplet in the downfield region (around 6.9-7.1 ppm) due to spin-spin coupling with each other and with the fluorine atom. The methine proton (CH) of the propanoic acid moiety is expected to show a quartet (around 4.7 ppm) due to coupling with the adjacent methyl protons. The methyl (CH₃) protons will, in turn, appear as a doublet (around 1.6 ppm). The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift (typically >10 ppm), and its position can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (around 175 ppm). The aromatic carbons show signals in the range of 115-160 ppm, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant. The methine carbon and the methyl carbon of the propanoic acid chain will have characteristic chemical shifts in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 | broad singlet | - |

| Aromatic (C₆H₄F) | 6.9 - 7.1 | multiplet | - |

| Methine (-CH) | ~4.7 | quartet | ~7.0 |

| Methyl (-CH₃) | ~1.6 | doublet | ~7.0 |

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C=O) | ~175 |

| Aromatic (C-F) | ~158 (doublet, ¹JCF ≈ 240 Hz) |

| Aromatic (C-O) | ~154 |

| Aromatic (CH) | ~116-120 |

| Methine (-CH) | ~72 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₉FO₃), the molecular weight is 184.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 184.

The fragmentation of this compound in the mass spectrometer would likely involve characteristic losses. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 139. Another prominent fragmentation would be the cleavage of the ether bond, leading to the formation of a fluorophenoxy radical and a protonated propanoic acid fragment, or a fluorophenol fragment ion. The presence of the fluorine atom provides a characteristic isotopic pattern that can aid in the identification of fluorine-containing fragments. Predicted mass spectrometry data from databases like PubChem can provide expected m/z values for various adducts, such as [M+H]⁺ at 185.06085 and [M+Na]⁺ at 207.04279. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 184 |

| [M-COOH]⁺ | 139 |

| [M+H]⁺ | 185.06085 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-F stretching vibration will give a strong absorption in the region of 1250-1000 cm⁻¹. The C-O stretching vibrations of the ether linkage will also be present in the fingerprint region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The 4-fluorophenoxy group in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption maxima (λ_max) in the ultraviolet region, characteristic of the π → π* transitions of the aromatic ring. For instance, a related compound, 2-phenylpropanoic acid, exhibits absorption bands at approximately 257 nm and 228 nm. researchgate.net

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C-F (Aromatic) | 1250-1000 | Strong |

| C-O (Ether) | 1200-1000 | Medium-Strong |

| Transition | Expected λ_max (nm) |

|---|

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture and are therefore crucial for assessing the purity of this compound and for determining the ratio of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. usbio.net A reversed-phase HPLC method is commonly developed for this purpose. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an adjusted pH) and an organic modifier like acetonitrile (B52724) or methanol. The detection is usually carried out using a UV detector set at a wavelength where the compound exhibits strong absorbance. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-separated from any potential impurities.

Gas Chromatography (GC) can also be used for the analysis of this compound, although it often requires derivatization to increase the volatility and thermal stability of the acidic compound. A common derivatization method is esterification to form, for example, the methyl ester. The derivatized analyte can then be separated on a suitable GC column, such as a capillary column with a polar stationary phase, and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Since this compound possesses a chiral center at the second carbon of the propanoic acid chain, it exists as a pair of enantiomers (R and S forms). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is of paramount importance as the biological activity of the two enantiomers can differ significantly.

Chiral HPLC is the most common approach. This technique utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating enantiomers of acidic compounds like this compound. The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, often with a small amount of an acidic or basic modifier to improve peak shape and resolution.

Molecular Mechanisms of Action and Target Engagement Studies

Enzyme Inhibition Kinetics and Binding Site Characterization (e.g., Acetyl-CoA Carboxylase, Cyclooxygenase)

The principal molecular target for 2-(4-Fluorophenoxy)propanoic acid and its analogues is Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids. wssa.netresearchgate.net There is currently no available research indicating interaction with Cyclooxygenase.

Acetyl-CoA Carboxylase (ACCase) Inhibition:

ACCase catalyzes the initial, committed step in the de novo synthesis of fatty acids. wssa.net The herbicidal action of aryloxyphenoxypropionates is achieved through the specific inhibition of this enzyme in susceptible plant species. sdiarticle3.comresearchgate.net These herbicides target the carboxyltransferase (CT) domain of ACCase, which is responsible for transferring a carboxyl group to acetyl-CoA to form malonyl-CoA. nih.govresearchgate.netsemanticscholar.org

Enzyme kinetic studies have demonstrated that FOPs act as non-competitive inhibitors with respect to the substrates ATP and bicarbonate, but function as reversible, competitive inhibitors with respect to acetyl-CoA. semanticscholar.orgscielo.br This indicates that the inhibitor binds to the same catalytic site in the CT domain as the acetyl-CoA substrate. semanticscholar.orgscielo.br

Crystal structure analysis of the yeast ACCase CT domain in complex with FOP herbicides like haloxyfop (B150297) and diclofop (B164953) has provided detailed insights into the binding mechanism. nih.govrcsb.org The inhibitor binds at the active site, located at the interface of the CT domain dimer. nih.govnih.gov This binding is not a simple fit; it induces significant conformational changes in several residues at the dimer interface, creating a distinct, hydrophobic pocket. nih.govrcsb.orgpnas.org

Table 1: Inhibition Kinetics of Aryloxyphenoxypropionates against Maize ACCase Isoforms This table presents the apparent inhibition constants (K') and Hill coefficients (napp) for the inhibition of two maize ACCase isoforms by quizalofop (B1680410) and fluazifop. ACCase1 is the major, herbicide-sensitive isoform, while ACCase2 is the minor, less sensitive isoform.

| Compound | ACCase Isoform | Apparent Inhibition Constant (K') | Hill Coefficient (napp) |

|---|---|---|---|

| Quizalofop | ACCase1 (Sensitive) | 0.054 µM | 0.86 |

| ACCase2 (Resistant) | 1.7 mM | 1.85 | |

| Fluazifop | ACCase1 (Sensitive) | 21.8 µM | 1.16 |

| ACCase2 (Resistant) | 140 mM | 1.59 |

Mutations in the amino acid residues within this binding pocket can confer resistance to the herbicides. columbia.edu For example, specific changes like a tryptophan-to-cysteine substitution at position 2027 in the ACCase gene are known to confer resistance to FOP herbicides. awsjournal.org

Table 2: Key Amino Acid Residues in the Haloxyfop Binding Site of Yeast ACCase This table highlights key residues within the carboxyltransferase (CT) domain of yeast Acetyl-CoA Carboxylase that interact with the inhibitor haloxyfop. Mutations in these residues are linked to herbicide resistance.

| Residue | Significance in Binding |

|---|---|

| Leu1705 | Located in the binding pocket; mutation confers resistance. columbia.edugoogle.com |

| Val1967 | Located in the binding pocket; mutation confers resistance. columbia.edugoogle.com |

| Ala-1627 | Main-chain amide involved in hydrogen-bonding interactions. pnas.org |

| Ile-1735 | Main-chain amide involved in hydrogen-bonding interactions. pnas.org |

Receptor Ligand Binding and Allosteric Modulation (e.g., Peroxisome Proliferator-Activated Receptors)

Beyond direct enzyme inhibition, certain aryloxyphenoxypropionate compounds have been shown to interact with nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov These receptors are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism and energy homeostasis. nih.govresearchgate.net

Studies have identified some aryloxyphenoxypropionates, such as propaquizafop, as PPARα agonists. nih.govresearchgate.net The activation of PPARα in rodent models has been linked to increased expression of genes like CYP4A and ACO, leading to peroxisome proliferation in the liver and, consequently, hepatocarcinogenic effects. nih.govresearchgate.netnhmrc.gov.au This interaction represents a distinct mechanism of action, particularly relevant in non-target organisms. researchgate.net

Investigation of Interactions with Specific Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The most well-characterized interaction of this compound and its analogues is with the protein ACCase, as detailed in section 5.1. researchgate.netresearchgate.net The binding occurs within the active site of the enzyme's CT domain, leading to the inhibition of its catalytic function. nih.govnih.gov

In addition to this primary interaction, a secondary mechanism involving oxidative stress has been described. sdiarticle3.comresearchgate.net The application of these herbicides can lead to the generation of reactive oxygen species (ROS). sdiarticle3.comresearchgate.net An excess of ROS can cause oxidative damage to other biological macromolecules, including lipids, proteins, and DNA. researchgate.net This can result in the peroxidation of membrane lipids, altering membrane fluidity and integrity, which contributes to cellular death. sdiarticle3.comresearchgate.net There is also evidence that related chlorophenoxyacetic acids can covalently bind to plant cuticles, which are complex biological macromolecules. acs.org

Studies on Perturbation of Cellular Metabolic Pathways (e.g., Fatty Acid Biosynthesis, Lipid Metabolism)

The molecular interactions of this compound and its relatives directly perturb critical metabolic pathways.

Fatty Acid Biosynthesis: The primary metabolic pathway affected is the de novo synthesis of fatty acids. wssa.netsdiarticle3.com By inhibiting ACCase, these compounds block the production of malonyl-CoA, the essential two-carbon donor for the fatty acid synthase enzyme system. sdiarticle3.comnih.gov This halt in fatty acid production prevents the synthesis of phospholipids, which are vital components for building new cell membranes required for cell growth and division. wssa.net The ultimate consequence for susceptible plants is the cessation of growth and eventual death. sdiarticle3.com

Lipid Metabolism: In non-target organisms, particularly mammals, related compounds like haloxyfop have been shown to perturb lipid metabolism. nhmrc.gov.au This is evidenced by effects in the liver, such as enlargement, hepatocellular hypertrophy, and peroxisome proliferation, which are consistent with the activation of PPARs. nhmrc.gov.au

Elucidation of Molecular Selectivity and Potential Off-Target Interactions

The utility of aryloxyphenoxypropionates as herbicides depends on their molecular selectivity for target weeds over crop plants and their limited impact on non-target organisms.

Molecular Selectivity: The selectivity between susceptible grass species and tolerant broadleaf (dicot) species is primarily due to structural differences in the target enzyme, ACCase. researchgate.net Most broadleaf plants possess a multi-subunit, prokaryotic-type ACCase in their chloroplasts that is naturally insensitive to these herbicides. wssa.netresearchgate.net In contrast, grasses have a large, multi-domain, eukaryotic-type homomeric ACCase, which is the sensitive form. researchgate.net Herbicide resistance within grass species can also arise from single point mutations in the ACCase gene, which alter the binding site and reduce inhibitor efficacy. researchgate.netawsjournal.org An alternative mechanism for selectivity and resistance is the enhanced metabolic detoxification of the herbicide by tolerant plants. rothamsted.ac.uk

Potential Off-Target Interactions: Despite their selectivity, these compounds can engage with off-target molecules in other organisms.

In Protozoa: In the parasite Trypanosoma brucei, haloxyfop was found to inhibit growth. However, this effect was attributed to off-target interactions rather than the inhibition of TbACC, as in vivo lipid metabolism was not significantly affected. nih.gov This highlights the potential for different mechanisms of action in diverse organisms. nih.gov

In Vertebrates: In animal models, the liver is a primary target organ, with observed effects including peroxisome proliferation. nhmrc.gov.au Studies in rats have also indicated that oral exposure to fluazifop-p-butyl (B166164) can impact renal function and induce testicular oxidative stress. nih.gov In zebrafish embryos, haloxyfop-p-methyl (B57761) has been shown to cause developmental toxicity, neurotoxicity, and immunotoxicity, affecting locomotor activity and immune cell populations. researchgate.net

In Soil Microbiome: At recommended application rates, single doses of pure active ingredients like haloxyfop-P-methyl appear to have minimal non-target effects on the diversity and function of soil microbial communities. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Fluorine Substitution on Molecular Interactions and Potency

The substitution of a hydrogen atom with fluorine at the para-position of the phenoxy ring is a critical design feature of 2-(4-Fluorophenoxy)propanoic acid. Fluorine possesses unique properties that are widely exploited in medicinal chemistry and agrochemical design to enhance molecular performance. tandfonline.com Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), means it can often be introduced without significant steric disruption. tandfonline.combenthamscience.com However, as the most electronegative element, fluorine profoundly influences the electronic properties of the aromatic ring. tandfonline.com

This strong electron-withdrawing effect can alter the acidity (pKa) of nearby functional groups, which can be crucial for binding and membrane permeability. tandfonline.comnih.gov The introduction of fluorine often increases lipophilicity, a property that can enhance the hydrophobic interactions between a molecule and its biological target, potentially increasing potency and absorption. benthamscience.comnih.govresearchgate.net Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation. Placing a fluorine atom at a metabolically vulnerable site can block oxidation and prolong the molecule's biological half-life. nih.govresearchgate.net

In the context of this compound, the fluorine atom's placement is strategic. It enhances the molecule's efficacy in its roles as a herbicide and as a building block for anti-inflammatory agents. chemimpex.com The fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can stabilize the drug-receptor complex and contribute to higher binding affinity and potency. benthamscience.comresearchgate.net Studies on related multimodal anion exchange systems have shown that phenyl ring fluorination can create subtle but significant changes in protein binding and elution profiles. nih.gov

Table 1: Physicochemical Effects of Fluorine Substitution in Drug Design

| Property Affected | Consequence of Fluorine Substitution | Source(s) |

| Potency & Binding Affinity | Can be significantly increased due to favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target receptor. | tandfonline.comresearchgate.netresearchgate.net |

| Metabolic Stability | Increased due to the high strength of the C-F bond, which blocks metabolic pathways. | tandfonline.comnih.govresearchgate.net |

| Lipophilicity | Generally increased, which can improve membrane permeability and absorption. | tandfonline.comnih.govresearchgate.net |

| pKa | The acidity or basicity of nearby functional groups can be altered, affecting ionization state and bioavailability. | tandfonline.comnih.govresearchgate.net |

Role of the Propanoic Acid Moiety in Biological Recognition and Binding

The propanoic acid moiety is a fundamental component for the biological activity of this compound and related compounds. This functional group is a primary point of interaction with biological targets. philadelphia.edu.joresearchgate.net At physiological pH, the carboxylic acid group is typically deprotonated to form a negatively charged carboxylate anion. This anion is crucial for forming strong ionic bonds or hydrogen bonds with positively charged or polar amino acid residues (such as arginine, lysine, or asparagine) in the binding site of a target enzyme or receptor. philadelphia.edu.jonih.gov

This interaction is exemplified in the herbicidal action of the aryloxyphenoxypropionate (APP) class, to which this compound belongs. APP herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, which is a critical enzyme in fatty acid biosynthesis. mdpi.comjlu.edu.cn The propanoic acid group is essential for binding to the ACCase active site, leading to the inhibition of the enzyme and ultimately causing the death of the weed. mdpi.com Similarly, in the development of anti-inflammatory drugs, the propionic acid moiety is a well-known pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs), where it is key to the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov The binding of this group to the active site prevents the synthesis of prostaglandins, which are mediators of inflammation. nih.gov

Influence of Aromatic Ring Substituents on Activity Profile and Selectivity

The substitution pattern on the aromatic rings of phenoxypropanoic acid derivatives significantly influences their activity and selectivity. Modifying these substituents alters the molecule's steric, electronic, and hydrophobic properties, which in turn affects how it fits into and interacts with its target binding site. nih.govrsc.org

Research on related structures provides clear SAR trends. For instance, in a series of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives developed as cyclooxygenase inhibitors, the substitution pattern was found to be critical for activity. nih.gov Halogen substitutions on the benzene (B151609) ring were favorable for inhibitory potency, while bulky alkyl groups were detrimental. nih.gov This suggests that both electronic effects and steric constraints play a role in optimizing the interaction with the target enzyme.

Table 2: Influence of Aromatic Ring Substituent Type on Biological Activity in Phenylpropionic Acid Analogs

| Substituent Type | General Position | Observed Effect on Activity | Rationale | Source(s) |

| Halogens | Benzene Ring | Favorable for activity | Electronic effects and size contribute to stronger binding interactions. | nih.gov |

| Methyl Group | Heterocyclic Ring (e.g., Thiazole) | Favorable for activity | Fills a specific hydrophobic pocket in the binding site. | nih.gov |

| Bulky Alkyl Groups | Heterocyclic Ring (e.g., Thiazole) | Weakened or lost activity | Steric hindrance prevents optimal binding. | nih.gov |

| Polar Functional Groups | Heterocyclic Ring (e.g., Thiazole) | Weakened or lost activity | May introduce unfavorable interactions or alter solubility. | nih.gov |

Stereochemical Implications in Enantioselective Biological Activity

The alpha-carbon of the propanoic acid moiety in this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-(4-Fluorophenoxy)propanoic acid and (S)-2-(4-Fluorophenoxy)propanoic acid. This stereochemistry is of paramount importance because biological systems, including enzymes and receptors, are themselves chiral. nih.govmdpi.com Consequently, they often interact differently with each enantiomer of a chiral molecule. mdpi.com

This enantioselectivity can lead to significant differences in biological activity, where one enantiomer (the eutomer) is responsible for the desired therapeutic or herbicidal effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. mdpi.com

In the class of aryloxyphenoxypropionate (APP) herbicides, this principle is well-established. The herbicidal activity resides almost exclusively in the (R)-enantiomer, which is the form that effectively binds to and inhibits the target ACCase enzyme. mdpi.comjocpr.com The (S)-enantiomer is typically inactive. For this reason, many commercial APP herbicides are produced and sold as single-enantiomer products (e.g., Fenoxaprop-P-ethyl, Quizalofop-P-ethyl) to increase efficacy and reduce the environmental load of non-functional chemicals. mdpi.com A similar compound, (S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid, is also noted for its potential for stereospecific biological activity. ontosight.ai

Table 3: Enantioselectivity in Biologically Active Propanoic Acid Derivatives

| Compound Class | Active Enantiomer | Biological Target/Activity | Source(s) |

| Aryloxyphenoxypropionates | (R)-enantiomer | Herbicidal (ACCase inhibition) | mdpi.comjlu.edu.cnjocpr.com |

| Profens (e.g., Ibuprofen) | (S)-enantiomer | Anti-inflammatory (COX inhibition) | researchgate.net |

| Neolignan Enantiomers | (+)-enantiomer | Protective activity against H2O2-induced cell injury | nih.gov |

Development and Validation of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.com By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective compounds and reducing the need for extensive synthesis and screening. biointerfaceresearch.comnih.gov

For classes of compounds related to this compound, numerous QSAR models have been developed. These models typically use a "training set" of molecules with known activities to generate a regression equation that relates biological activity to calculated molecular descriptors. biointerfaceresearch.comnih.gov These descriptors quantify various physicochemical properties, including steric (e.g., molecular volume), electronic (e.g., atomic charges), and hydrophobic (e.g., logP) features.

For example, a QSAR study on meta-substituted phenylpropanoic acids as antidiabetic agents identified a statistically significant model with a high correlation coefficient (r² = 0.9393) and cross-validated correlation coefficient (q² = 0.8718), indicating strong predictive power. researchgate.net Similarly, 3D-QSAR and 4D-QSAR models have been developed for other structurally related compounds, such as antifungal diphenyl ether derivatives and anesthetic propofol (B549288) analogues, respectively. nih.govnih.gov These models provide three-dimensional maps highlighting the regions around the molecule where specific properties (e.g., steric bulk, positive charge) are predicted to increase or decrease activity, offering a visual guide for rational drug design. nih.gov The robustness and predictive ability of a QSAR model are crucial and are typically validated using an external "test set" of compounds not used in the model's creation. biointerfaceresearch.com

Table 4: Example of a QSAR Model for Phenylpropanoic Acid Analogs

| Study Subject | Model Type | Key Statistical Parameters | Important Descriptor Types | Source(s) |

| Meta-substituted phenyl propanoic acids (Antidiabetic) | 2D-QSAR | r² = 0.9393, q² = 0.8718, F-test = 77.3249 | Not specified, but likely electronic and steric. | researchgate.net |

| Chalcone Analogues (ACE Inhibition) | 2D-QSAR (GA-MLR) | R²tr = 0.66, Q²LOO = 0.5621, CCCex = 0.9109 | Py, Estate, Alvadesc, and Padel descriptors. | biointerfaceresearch.com |

| Propofol Analogues (Anesthetic) | 4D-QSAR | Not specified, but model suggests key interaction sites. | Hydrogen bond donation, hydrophobic pocket interactions. | nih.gov |

| Diphenyl Ether Carboxylic Acids (Antifungal) | 3D-QSAR (CoMFA) | r² = 0.996, q² = 0.572 | Steric and electrostatic fields. | nih.gov |

Computational Chemistry and in Silico Modeling of 2 4 Fluorophenoxy Propanoic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 2-(4-Fluorophenoxy)propanoic acid, and a biological target, typically a protein.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For this compound, docking studies can elucidate potential binding modes within a protein's active site. The 4-fluorophenyl group can engage in hydrophobic interactions and potentially halogen bonding, while the propanoic acid moiety can form hydrogen bonds and electrostatic interactions with polar amino acid residues. For instance, in a hypothetical docking scenario with a receptor having both hydrophobic and hydrophilic pockets, the fluorophenyl ring would likely occupy the hydrophobic pocket, while the carboxyl group would interact with polar residues like arginine or lysine. A recent study on a compound containing a 4-fluorophenyl group docked into the active site of HMG-CoA reductase provides a relevant example of the types of interactions that can be expected. nih.gov

Molecular Dynamics Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. These simulations provide a more realistic picture of the binding stability and the conformational changes that may occur in both the ligand and the target upon binding. An MD simulation of this compound bound to a target protein would reveal the stability of the initial docked pose, the flexibility of the ligand within the binding site, and the key intermolecular interactions that are maintained throughout the simulation. Studies on acyl carrier proteins, which bind fatty acyl intermediates, have shown that the hydrophobic pocket of a protein can accommodate and shield acyl chains, a process that can be explored in detail through MD simulations for propanoic acid derivatives. nih.gov

| Computational Technique | Predicted Interactions for this compound | Relevant Amino Acid Residues (Hypothetical) |

| Molecular Docking | - Hydrophobic interactions (4-fluorophenyl ring)- Halogen bonding (fluorine atom)- Hydrogen bonding (carboxyl group)- Electrostatic interactions (carboxyl group) | Arginine, Lysine, Serine, Tyrosine, Phenylalanine |

| Molecular Dynamics | - Stability of binding pose- Conformational flexibility of the ligand- Fluctuation of intermolecular interaction energies | Same as above, with dynamic tracking of interaction persistence |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound, providing insights into its structure, reactivity, and acidity.

Electronic Structure and Reactivity: DFT calculations can be used to determine the optimized molecular geometry and the distribution of electron density within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the fluorine atom and the phenoxy group influences the electron density distribution and the HOMO-LUMO energies. Similar calculations on related compounds like 2-phenoxy propionic acid have demonstrated the utility of DFT in elucidating charge transfer within the molecule. researchgate.netiosrjournals.org

Acidity (pKa) Prediction: The acidity of this compound, represented by its pKa value, can be predicted using DFT calculations. These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to increase the acidity (lower the pKa) of the carboxylic acid group compared to the non-fluorinated analog. Recent studies have shown that DFT-based models, particularly those correlating with atomic charges on the conjugate base, can provide accurate pKa predictions for organic acids. chemrxiv.org

| Calculated Property | Methodology | Predicted Information for this compound |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, and dihedral angles. |

| Electronic Structure | HOMO-LUMO Energy Calculation | Energy of HOMO, LUMO, and the energy gap, indicating reactivity. |

| Reactivity Descriptors | Mulliken Population Analysis | Atomic charges, identifying electrophilic and nucleophilic sites. |

| Acidity (pKa) | DFT with Solvent Model | Predicted pKa value, quantifying the acidity of the carboxylic group. |

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling and virtual screening are essential in silico techniques for the discovery of new molecules with similar biological activities.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would typically include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the hydroxyl hydrogen), and potentially a halogen bond donor (the fluorine atom). A study on phenoxy-2-methyl propanoic acid derivatives identified key pharmacophoric features that can be extrapolated to this compound. researchgate.net Such models serve as a 3D query for searching large compound databases.

Virtual Screening: Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify those that match the pharmacophore query. This process, known as virtual screening, can significantly narrow down the number of compounds for experimental testing. Hits from a virtual screen based on a this compound pharmacophore would be expected to have a similar spatial arrangement of hydrophobic and hydrogen-bonding features, making them potential candidates for similar biological activities. The use of pharmacophore models in virtual screening has been successfully applied to identify novel inhibitors for various targets. nih.govdovepress.com

| Pharmacophore Feature | Chemical Moiety in this compound |

| Aromatic Ring | 4-Fluorophenyl group |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxylic acid |

| Hydrogen Bond Donor | Hydroxyl hydrogen of the carboxylic acid |

| Hydrophobic Center | Phenyl ring |

| Negative Ionizable Feature | Carboxylic acid group |

Prediction of Spectroscopic Properties and Chromatographic Behavior

Computational methods can also predict the spectroscopic and chromatographic properties of this compound, aiding in its characterization and analysis.

Prediction of Spectroscopic Properties:

NMR Spectroscopy: Computational models can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are based on the calculated electronic environment of each nucleus in the molecule. While experimental data for the specific compound is ideal, predictions for similar structures like propanoic acid provide a good reference for expected chemical shifts and splitting patterns. docbrown.infochemicalbook.com

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These calculated frequencies correspond to the absorption peaks in the IR spectrum. The characteristic vibrational modes, such as the C=O stretch of the carboxylic acid and the C-F stretch, can be predicted with reasonable accuracy. Studies on similar molecules have shown good agreement between DFT-predicted and experimental IR spectra. researchgate.netresearchgate.net

Prediction of Chromatographic Behavior: The chromatographic behavior, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), is related to the physicochemical properties of the molecule, such as its size, shape, and polarity. The predicted collision cross-section (CCS) is a valuable parameter that relates to the ion's mobility in the gas phase of a mass spectrometer and can be correlated with retention behavior in ion mobility spectrometry. Predicted CCS values for various adducts of this compound are available in public databases. uni.lu

| Property | Computational Method | Predicted Data for this compound |

| 1H NMR Chemical Shifts | Empirical models, DFT | Predicted ppm values for each proton. |

| 13C NMR Chemical Shifts | Empirical models, DFT | Predicted ppm values for each carbon atom. |

| IR Vibrational Frequencies | DFT Calculations | Wavenumbers (cm⁻¹) for key functional group vibrations. |

| Collision Cross Section (CCS) | Machine Learning Models | Predicted CCS values (Ų) for different ionic adducts. |

Environmental Transformation and Degradation Pathways of Phenoxypropanoic Acid Derivatives

Photodegradation Mechanisms and Identification of Photoproducts

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the dissipation of phenoxy acid herbicides in aquatic environments and on soil surfaces. This process can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs light energy, and indirect photolysis, which is mediated by other light-activated substances in the environment, such as hydroxyl radicals.

For phenoxyacetic acids like 2,4-D, photolysis in sunlit surface waters is considered an important environmental fate process. cdc.gov The degradation of chlorophenoxyalcanoic herbicides is often slow when relying on UV irradiation alone but can be significantly accelerated through advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals, such as the photo-Fenton system (UV/H₂O₂/Fe³⁺) or using photocatalysts like titanium dioxide (TiO₂) and cerium oxide (CeO₂). nih.govresearchgate.netnih.gov

Research on related compounds shows that a primary step in photodegradation is the cleavage of the ether bond, leading to the formation of the corresponding phenol (B47542). nih.gov For example, the photodegradation of 4-chloro-2-methylphenoxyacetic acid (MCPA) can yield 4-chloro-2-methylphenol (B52076) (4C2MP), a transformation product known to persist in the environment. nih.gov By analogy, the primary photoproduct expected from the photodegradation of 2-(4-Fluorophenoxy)propanoic acid would be 4-fluorophenol. Further degradation can lead to the opening of the aromatic ring and eventual mineralization to CO₂, water, and inorganic ions.

| Parent Compound (Analogue) | Identified Photoproducts | Reference |

| MCPA | 4-chloro-2-methylphenol (4C2MP) | nih.gov |

| 2,4-D | 2,4-Dichlorophenol, 4-Chlorophenol, 2-Chlorophenol, Hydroquinone | researchgate.net |

| MCPP | 4-chloro-2-methylphenol | nih.gov |

This table presents identified photodegradation products for herbicides structurally related to this compound.

Microbial Degradation Pathways and Characterization of Metabolites

Microbial degradation is a crucial pathway for the breakdown of phenoxypropanoic acid herbicides in soil and water. acs.org A wide variety of soil microorganisms, including bacteria such as Alcaligenes denitrificans, Pseudomonas spp., Sphingomonas herbicidovorans, and Stenotrophomonas maltophilia, have been shown to utilize these compounds as a source of carbon and energy. cdc.govgoogle.comorst.edu

The primary metabolic step typically involves enzymatic cleavage of the ether linkage between the phenyl ring and the propanoic acid side chain. This reaction, often catalyzed by specific dioxygenase enzymes, yields the corresponding substituted phenol and the propanoic acid side chain, which are then further metabolized. acs.org For instance, the degradation of mecoprop (B166265) (MCPP) by Sphingomonas herbicidovorans produces 4-chloro-2-methylphenol. acs.org

A significant characteristic of the microbial degradation of chiral phenoxypropanoic acids is enantioselectivity. These compounds exist as two stereoisomers (enantiomers), designated (R) and (S). Often, only the (R)-isomer possesses herbicidal activity. orst.edu Many microbial communities exhibit preferential degradation of one enantiomer over the other. google.comresearchgate.net For example, a bacterial consortium was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(−)-enantiomer unaffected. google.com In other cases, the inactive (S)-enantiomer is degraded more rapidly than the active (R)-enantiomer. researchgate.net Because this compound is a chiral molecule, its microbial degradation is also expected to be enantioselective. The presence of the fluorine atom may influence the degradation rate, as enzymatic defluorination is a key, often rate-limiting, step in the microbial metabolism of fluorinated aromatic compounds. nih.gov

| Parent Compound (Analogue) | Degrading Microorganism(s) | Key Metabolite(s) | Reference |

| Mecoprop (MCPP) | Alcaligenes denitrificans, Sphingomonas herbicidovorans | 4-chloro-2-methylphenol | acs.orggoogle.com |

| Dichlorprop (DCPP) | Sphingomonas herbicidovorans | 2,4-Dichlorophenol | cdc.gov |

| 2-Phenoxypropionic acid | Beauveria bassiana | (R)-2-(4-hydroxyphenoxy)propionic acid | nih.gov |

This table presents examples of microorganisms and resulting metabolites from the degradation of herbicides structurally related to this compound.

Hydrolytic Stability and Transformation Kinetics

Abiotic hydrolysis is a chemical reaction with water that can lead to the degradation of certain compounds. For phenoxypropanoic acids, the ether linkage is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Studies on the closely related herbicide mecoprop confirm that it is stable to hydrolysis, and the US EPA has reported that hydrolysis of 2,4-D acid under environmental conditions is expected to be negligible. cdc.gov Therefore, direct abiotic hydrolysis is not considered a significant degradation pathway for the parent acid form of this compound.

It is important to distinguish the stability of the parent acid from its ester formulations. Phenoxy acid herbicides are often formulated as esters to improve their efficacy. These ester linkages are susceptible to hydrolysis, which converts the compound to the parent acid form. google.com The rate of ester hydrolysis is dependent on pH and temperature, generally increasing in alkaline conditions. google.com For example, the half-life for the hydrolysis of 2,4-D butoxyethyl ester is 26 days at pH 6 but only 0.6 hours at pH 9. google.com

| Compound/Formulation | pH | Temperature | Hydrolysis Half-Life (DT₅₀) | Comment | Reference |

| 2,4-D (Acid) | Environmental | - | Negligible | Parent acid is stable. | cdc.gov |

| Mecoprop (Acid) | Environmental | - | Stable | Parent acid is stable. | |

| 2,4-D Butoxyethyl Ester | 6 | 28°C | 26 days | Ester hydrolysis is pH-dependent. | google.com |

| 2,4-D Butoxyethyl Ester | 9 | 28°C | 0.6 hours | Rapid hydrolysis in alkaline conditions. | google.com |

| MCPA-Ethylhexyl Ester | 5-7 | - | No hydrolysis | Ester is stable in acidic/neutral water. | google.com |

This table illustrates the general stability of phenoxy acids to hydrolysis compared to the pH-dependent hydrolysis of their ester formulations.

Sorption and Mobility Studies in Environmental Compartments (e.g., Soil, Water)

The sorption and mobility of phenoxypropanoic acids in soil and water are critical factors influencing their potential to leach into groundwater or move into surface waters. As weak organic acids, their sorption to soil particles is generally low, particularly in soils with low organic matter content.